

An In-depth Technical Guide to 1-Benzyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzyl-1-phenylhydrazine**

Cat. No.: **B1581896**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **1-benzyl-1-phenylhydrazine**, a versatile hydrazine derivative with significant applications in organic synthesis and medicinal chemistry. The document details its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, it explores its utility as a chemical intermediate, with a particular focus on its role in the Fischer indole synthesis. The guide also delves into the emerging potential of phenylhydrazine derivatives as anticancer agents, postulating a mechanism of action involving the PI3K/Akt signaling pathway. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry and potential therapeutic applications of this compound.

Nomenclature and Chemical Identity

The compound with the common name **1-benzyl-1-phenylhydrazine** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as **1-benzyl-1-phenylhydrazine**.^[1] It is also frequently handled in its more stable hydrochloride salt form, which is named **1-benzyl-1-phenylhydrazine hydrochloride**.^[2]

A variety of synonyms and identifiers are used in chemical literature and databases for **1-benzyl-1-phenylhydrazine** and its hydrochloride salt, which are essential to recognize for comprehensive literature searches.

Table 1: Synonyms and Identifiers for **1-Benzyl-1-phenylhydrazine** and its Hydrochloride Salt

Identifier	1-Benzyl-1-phenylhydrazine	1-Benzyl-1-phenylhydrazine Hydrochloride
IUPAC Name	1-benzyl-1-phenylhydrazine	1-benzyl-1-phenylhydrazine;hydrochloride
CAS Number	614-31-3	5705-15-7[2]
Molecular Formula	C ₁₃ H ₁₄ N ₂ [1]	C ₁₃ H ₁₅ ClN ₂ [2]
Synonyms	N-Benzyl-N-phenylhydrazine, 1-Benzylphenylhydrazine, Hydrazine, 1-phenyl-1-(phenylmethyl)-	N-benzyl-N-phenylhydrazinium(1+) chloride[3], N-BENZYL-N-PHENYLHYDRAZINE HCL

Physicochemical Properties

The physicochemical properties of **1-benzyl-1-phenylhydrazine** and its hydrochloride salt are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

Property	1-Benzyl-1-phenylhydrazine	1-Benzyl-1-phenylhydrazine Hydrochloride
Molecular Weight	198.26 g/mol [1]	234.72 g/mol [2]
Appearance	Light yellow to brown clear liquid	White to almost white powder or crystal[2]
Melting Point	Not available	178-181°C
Boiling Point	125-130°C at 1.5 Torr	Not applicable
Solubility	Soluble in organic solvents	Soluble in polar solvents
InChI Key	SQMOOVFBFVTGFI UHFFFAOYSA-N[1]	JTYLHYOCBGPMMNO- UHFFFAOYSA-N[3]

Synthesis and Characterization

The most common and efficient synthesis of **1-benzyl-1-phenylhydrazine** involves the N-alkylation of phenylhydrazine with a benzyl halide, such as benzyl chloride or benzyl bromide, under basic conditions.^[2] The free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of 1-Benzyl-1-phenylhydrazine Hydrochloride

This protocol is a representative procedure for the synthesis of **1-benzyl-1-phenylhydrazine** hydrochloride.

Materials:

- Phenylhydrazine
- Benzyl chloride
- Sodium bicarbonate (NaHCO_3)
- Deionized water
- Diethyl ether
- Concentrated hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate.
- Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Workup:** After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Drying and Filtration:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.
- **Solvent Removal:** Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude **1-benzyl-1-phenylhydrazine** free base as an oil.
- **Salt Formation:** Dissolve the crude oil in a minimal amount of diethyl ether and cool in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until no further precipitation is observed.
- **Isolation and Purification:** Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield **1-benzyl-1-phenylhydrazine** hydrochloride.
- **Recrystallization (Optional):** For higher purity, the product can be recrystallized from ethanol/ether.

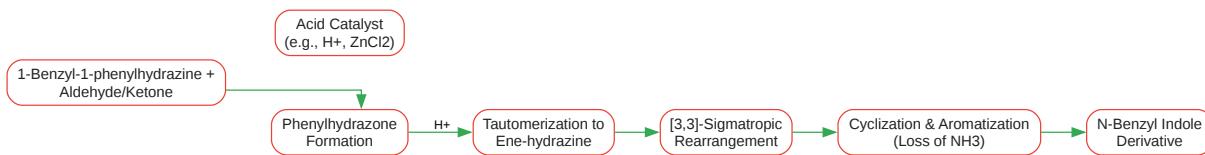
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-benzyl-1-phenylhydrazine** hydrochloride.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzyl groups, as well as a singlet for the benzylic methylene protons.


- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the benzylic carbon.[4]
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C-H stretching vibrations, as well as aromatic C=C bending.[3]
- Melting Point: The melting point of the hydrochloride salt is a key indicator of its purity.

Chemical Reactivity and Applications

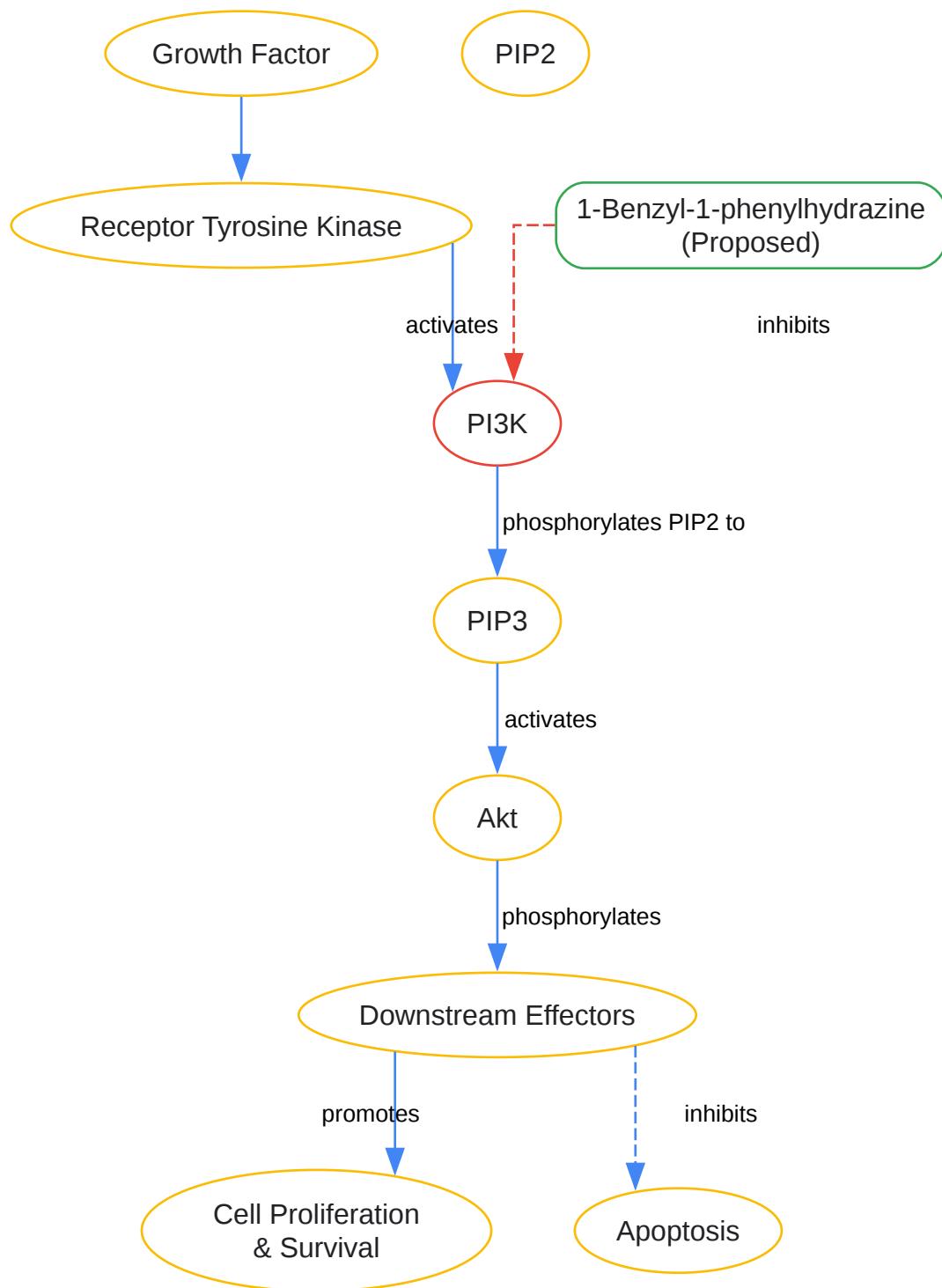
1-Benzyl-1-phenylhydrazine is a valuable intermediate in organic synthesis, primarily due to the reactivity of its hydrazine moiety.

Fischer Indole Synthesis

A prominent application of **1-benzyl-1-phenylhydrazine** is in the Fischer indole synthesis, a classic method for preparing indole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed *in situ* from the reaction of a phenylhydrazine with an aldehyde or ketone. The use of **1-benzyl-1-phenylhydrazine** in this synthesis allows for the introduction of a benzyl group at the N1 position of the resulting indole ring.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Fischer Indole Synthesis with **1-benzyl-1-phenylhydrazine**.


Potential Applications in Drug Development

Hydrazine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Several studies have explored the potential of novel hydrazide-hydrazone derivatives as cytotoxic agents.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Postulated Anticancer Mechanism of Action

While the specific anticancer mechanism of **1-benzyl-1-phenylhydrazine** has not been extensively studied, the activity of related phenylhydrazine derivatives suggests a potential role as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the PI3K/Akt pathway, which is frequently hyperactivated in various cancers.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

The proposed mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. This disruption of the PI3K/Akt signaling cascade can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by **1-benzyl-1-phenylhydrazine**.

Safety and Handling

1-Benzyl-1-phenylhydrazine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as a skin and eye irritant.^[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-Benzyl-1-phenylhydrazine is a valuable and versatile chemical entity with established applications in organic synthesis and promising potential in the field of drug discovery. Its role as a precursor in the Fischer indole synthesis is well-documented, providing access to a wide range of N-benzylated indole derivatives. Furthermore, the growing body of research on the anticancer activities of hydrazine derivatives points towards a promising future for compounds like **1-benzyl-1-phenylhydrazine** as potential therapeutic agents. Further investigation into its specific mechanisms of action is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 3. 1-Benzyl-1-phenylhydrazine hydrochloride [webbook.nist.gov]
- 4. 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 13C NMR spectrum [chemicalbook.com]
- 5. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of New Hydrazide-hydrazone and Their Pd(II) Complexes | Bentham Science [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phloretin-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3K δ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzyl-1-phenylhydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581896#iupac-name-and-synonyms-for-1-benzyl-1-phenylhydrazine\]](https://www.benchchem.com/product/b1581896#iupac-name-and-synonyms-for-1-benzyl-1-phenylhydrazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com